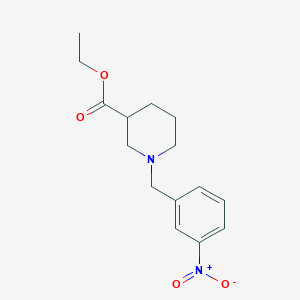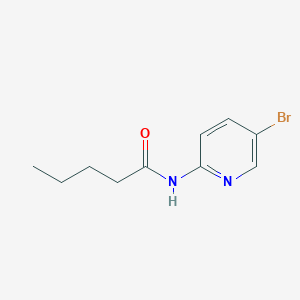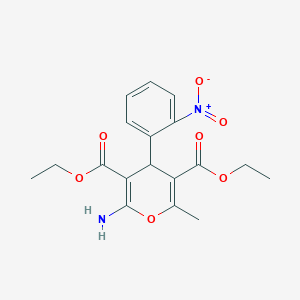
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate, also known as NPC 15437, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound belongs to the class of piperidinecarboxylates and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and receptors in the body. For example, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to have several biochemical and physiological effects. In animal studies, the compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to have antiviral properties and can inhibit the replication of viruses such as HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form by column chromatography. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to be stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one limitation of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is that it is relatively expensive compared to other compounds used in research.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437. One area of research is the development of more potent analogs of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 that can be used in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437, which could lead to the development of new drugs with similar activity. Additionally, more studies are needed to investigate the safety and efficacy of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 in humans.
Synthesemethoden
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can be synthesized by reacting ethyl 3-piperidinecarboxylate with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has shown potential applications in various fields of research, including neuroscience, cancer research, and infectious disease research. The compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)13-6-4-8-16(11-13)10-12-5-3-7-14(9-12)17(19)20/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLARNHBJUNWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)